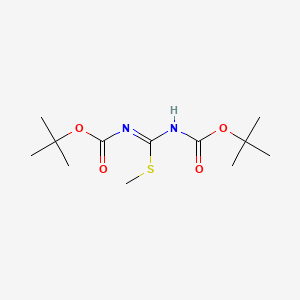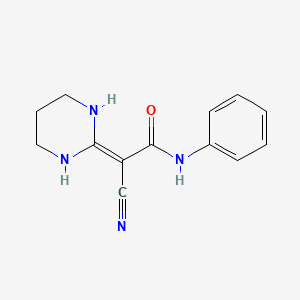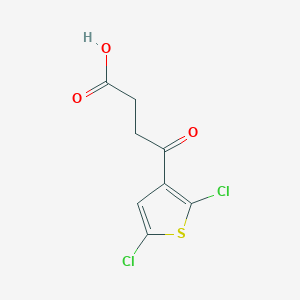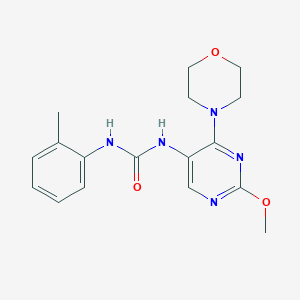![molecular formula C19H16N4O2 B2557250 4-(4-Methoxyphenoxy)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine CAS No. 893958-70-8](/img/structure/B2557250.png)
4-(4-Methoxyphenoxy)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-Methoxyphenoxy)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .
Synthesis Analysis
In a study, four series of new pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized with both green and conventional methods . All the synthesized candidates were chemically confirmed using spectroscopic methods, and the DFT of the reaction mechanism was illustrated .
Molecular Structure Analysis
This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .
Chemical Reactions Analysis
Similarities in kinase ATP sites can be exploited to direct the activity and selectivity of pyrazolo[3,4-d]pyrimidines to multiple oncogenic targets through focused chemical modification .
Applications De Recherche Scientifique
Synthesis and Characterization
- Researchers have developed methods for synthesizing and characterizing new derivatives of pyrazolo[3,4-d]pyrimidine, demonstrating their potential for various biological applications. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and further converted them into pyrazolo[1,5-a]pyrimidine derivatives, which were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Antiviral and Antibacterial Activity
- Saxena et al. (1990) explored the synthesis and antiviral activity of certain pyrazolo[3,4-d]pyrimidine analogues, identifying compounds with significant potency against human cytomegalovirus and herpes simplex virus type 1 (Saxena, Coleman, Drach, & Townsend, 1990).
- Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their in vitro antibacterial evaluation, revealing some derivatives' effectiveness against various pathogenic bacteria, including Streptococcus pyogenes and Pseudomonas aeruginosa (Beyzaei, Moghaddam‐manesh, Aryan, Ghasemi, & Samzadeh‐Kermani, 2017).
Anti-inflammatory and Anti-cancer Activities
- A study by Kaping et al. (2016) described an environmentally friendly synthesis method for novel pyrazolo[1,5-a]pyrimidine derivatives, highlighting their promising anti-inflammatory and anti-cancer activities (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
Fluorescent Probes and Photophysical Properties
- Castillo et al. (2018) developed a one-pot route for the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which were used as intermediates for preparing novel functional fluorophores. These compounds exhibited significant fluorescence intensity and quantum yields, suggesting their utility as fluorescent probes for detecting biologically or environmentally relevant species (Castillo, Tigreros, & Portilla, 2018).
Regioselective Synthesis and Chemical Properties
- Research on the solvent-controlled, site-selective N-alkylation reactions of azolo-fused ring heterocycles, including pyrazolo[3,4-d]pyrimidines, provided insights into the selectivity of alkylations and the role of different solvents in directing these reactions (Bookser, Weinhouse, Burns, Valiere, Valdez, Stańczak, Na, Rheingold, Moore, & Dyck, 2018).
Mécanisme D'action
Target of Action
The primary targets of the compound 4-(4-Methoxyphenoxy)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine are VEGFR-2 and EGFR tyrosine kinase . These targets play crucial roles in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .
Mode of Action
This compound interacts with its targets by inhibiting their activity. For instance, it has shown potent activity against VEGFR-2 with an IC50 value of 0.063 ± 0.003 μM . It also exhibits significant inhibitory activities against EGFR tyrosine kinase .
Biochemical Pathways
The compound this compound affects the pathways mediated by its targets, VEGFR-2 and EGFR tyrosine kinase. These pathways are involved in cell proliferation, growth, metabolism, motility, and apoptosis . By inhibiting these targets, the compound disrupts these pathways and their downstream effects.
Result of Action
The action of this compound results in significant molecular and cellular effects. For instance, it can stop the cell cycle at the S phase and significantly increase total apoptosis in the MDA-MB-468 cell line . It also increases the caspase-3 level in the MDA-MB-468 cell line .
Propriétés
IUPAC Name |
4-(4-methoxyphenoxy)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-13-4-3-5-14(10-13)23-18-17(11-22-23)19(21-12-20-18)25-16-8-6-15(24-2)7-9-16/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNASHNMZLSUUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)OC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl N-[1-amino-1-(2-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B2557168.png)


![Isopropyl 5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2557176.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2557178.png)

![2-[(4-chlorophenoxy)methyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B2557182.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2557183.png)

![8-(3-Chloro-4-methoxyphenyl)sulfonyl-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2557185.png)
![6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2557186.png)

![ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2557190.png)